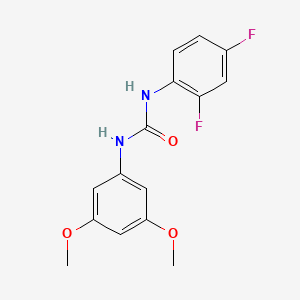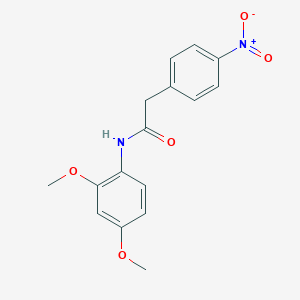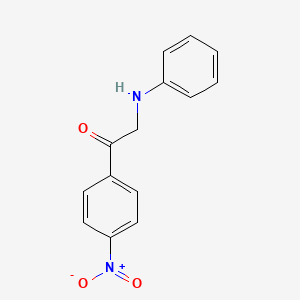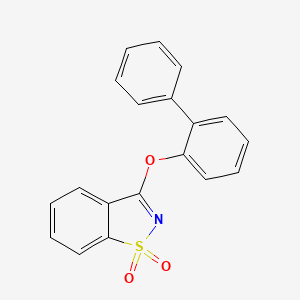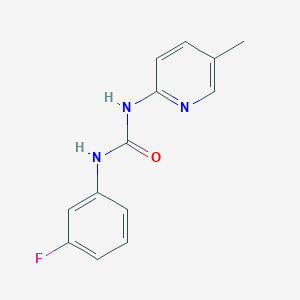
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea
説明
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as FM-381, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to have inhibitory effects on several protein kinases, including FLT3, JAK2, and CSF1R, which are involved in various cellular processes. In
科学的研究の応用
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been studied for its potential use in treating various types of cancer, including acute myeloid leukemia (AML) and solid tumors. In preclinical studies, N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to inhibit the growth of AML cells and induce apoptosis, or programmed cell death. Additionally, N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have synergistic effects when used in combination with other chemotherapeutic agents, such as cytarabine.
作用機序
The mechanism of action of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea involves the inhibition of several protein kinases, including FLT3, JAK2, and CSF1R. These kinases are involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these kinases, N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea can disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have selective inhibitory effects on its target kinases, with minimal effects on other kinases. This selectivity is important for reducing off-target effects and improving the safety profile of the compound. Additionally, N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
実験室実験の利点と制限
One advantage of using N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea in lab experiments is its selectivity for its target kinases, which can reduce the potential for off-target effects. Additionally, N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has good pharmacokinetic properties, which can make it easier to administer in animal models. However, one limitation of using N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea. One potential direction is to explore its use in combination with other chemotherapeutic agents, as it has been shown to have synergistic effects in preclinical studies. Additionally, further studies are needed to determine the efficacy of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea in treating solid tumors and other types of cancer. Finally, studies are needed to further optimize the synthesis of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea and improve its pharmacokinetic properties.
合成法
The synthesis of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea involves several steps, including the reaction of 3-fluoroaniline with 5-methyl-2-pyridinecarboxylic acid to form an intermediate, which is then treated with phosgene and ammonia to produce the final product. This method has been reported in several research articles and has been optimized for high yield and purity.
特性
IUPAC Name |
1-(3-fluorophenyl)-3-(5-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-9-5-6-12(15-8-9)17-13(18)16-11-4-2-3-10(14)7-11/h2-8H,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQFDKONCZDYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901329793 | |
| Record name | 1-(3-fluorophenyl)-3-(5-methylpyridin-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642101 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
127489-13-8 | |
| Record name | 1-(3-fluorophenyl)-3-(5-methylpyridin-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5870140.png)

![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5870160.png)

![ethyl 1-[(5-nitro-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B5870177.png)
![methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate](/img/structure/B5870184.png)
![5-imino-6-(3-methylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5870185.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methyl-3-phenylacrylamide](/img/structure/B5870191.png)
![1-ethyl-4-[(1-methylcyclohexyl)carbonyl]piperazine](/img/structure/B5870193.png)

